

physical and chemical properties of 2-Methyl-5-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzenesulfonyl chloride

Cat. No.: B137877

[Get Quote](#)

A Comprehensive Technical Guide to 2-Methyl-5-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physical, chemical, and reactive properties of **2-Methyl-5-nitrobenzenesulfonyl chloride**. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Phosphodiesterase 7 (PDE7) and other kinase inhibitors. This guide is intended to be a comprehensive resource for professionals in drug discovery and development, offering detailed experimental protocols and contextual biological information.

Core Physical and Chemical Properties

2-Methyl-5-nitrobenzenesulfonyl chloride is a solid organic compound characterized by its nitro and sulfonyl chloride functional groups. These reactive moieties make it a versatile building block in medicinal chemistry.

Tabulated Physical and Chemical Data

For ease of reference and comparison, the key quantitative properties of **2-Methyl-5-nitrobenzenesulfonyl chloride** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ CINO ₄ S	[1] [2] [3]
Molecular Weight	235.64 g/mol	[1] [2] [3]
CAS Number	121-02-8	[2] [3]
Appearance	White to yellow powder/crystal	
Melting Point	41-45 °C	[2]
Boiling Point	135-137 °C at 0.7 mmHg	
Density	1.4103 g/cm ³ (estimate)	[2]
Solubility	Soluble in Toluene	[2] [3]

Table 2: Safety and Handling Information

Property	Value	Source(s)
Hazard Class	Corrosive	[4]
GHS Pictogram	GHS05 (Corrosion)	
Hazard Statements	H314: Causes severe skin burns and eye damage	[1]
Precautionary Statements	P260, P280, P303+P361+P353, P305+P351+P338, P310	
Sensitivity	Moisture and air sensitive	[3]
Storage	Store under inert gas (e.g., Argon) at 2-8°C	[2]

Experimental Protocols

Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

The following protocol is adapted from a patented method for the sulfonation of p-nitrotoluene.

[5]

Objective: To synthesize **2-Methyl-5-nitrobenzenesulfonyl chloride** via the sulfonation of p-nitrotoluene using chlorosulfonic acid.

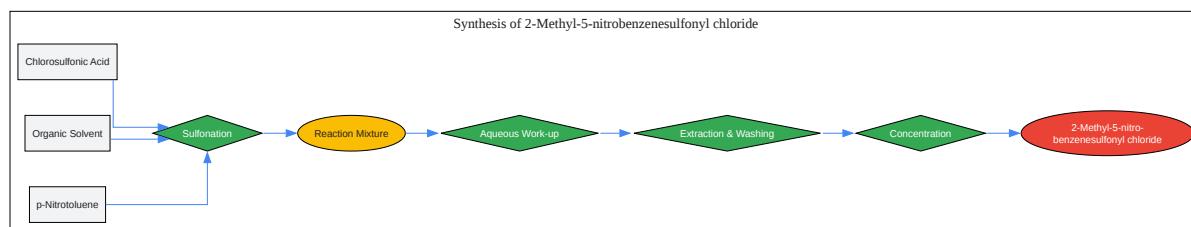
Materials:

- p-Nitrotoluene
- Chlorosulfonic acid
- Organic solvent (e.g., chlorobenzene, dichloromethane, or trichloromethane)
- Water

Equipment:

- Reaction vessel with a stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

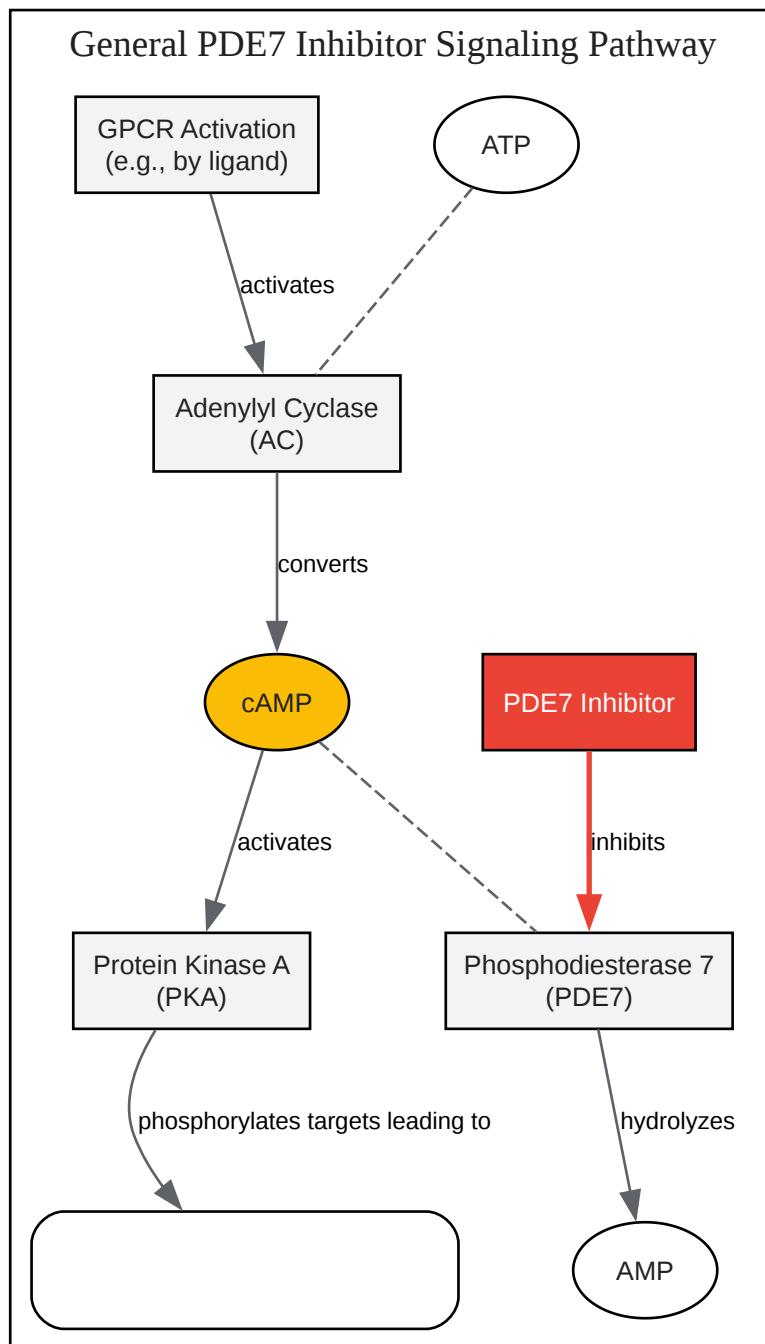

- Reaction Setup: In a suitable reaction vessel, dissolve p-nitrotoluene in the chosen organic solvent.
- Sulfonation: While stirring, add chlorosulfonic acid to the solution. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.[5]
- Reaction Monitoring: Allow the reaction to proceed with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, add water to the mixture, with the volume of water being 0.3-0.4 times the volume of the organic solvent used.[5]

- Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic phase with water 2-3 times.
- Isolation: Separate the organic phase and concentrate it using a rotary evaporator to obtain the crude **2-Methyl-5-nitrobenzenesulfonyl chloride**.
- Purification (General): The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization will depend on the impurities present.

Visualized Workflows and Pathways

Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized as follows:


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Methyl-5-nitrobenzenesulfonyl chloride**.

Biological Context: PDE7 Inhibitor Signaling Pathway

2-Methyl-5-nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of PDE7 inhibitors.^{[1][2]} These inhibitors are being investigated for their therapeutic potential in a range

of diseases, including those with inflammatory and neurodegenerative components. The general mechanism of action of PDE7 inhibitors involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of PDE7 inhibitors.

By inhibiting PDE7, these compounds prevent the degradation of cAMP to AMP.^[6]^[7] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades that can modulate immune responses and promote neuronal survival.^[6]^[7]

Conclusion

2-Methyl-5-nitrobenzenesulfonyl chloride is a chemical intermediate of significant interest to the pharmaceutical industry. Its physical and chemical properties, coupled with its reactivity, make it a valuable precursor for the synthesis of targeted therapeutics. This guide has provided a consolidated resource of its key characteristics, a detailed synthesis protocol, and the relevant biological context of its downstream applications, which should aid researchers and developers in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Methyl-5-nitrobenzenesulfonyl chloride CAS#: 121-02-8 [m.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are PDE7A inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Methyl-5-nitrobenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137877#physical-and-chemical-properties-of-2-methyl-5-nitrobenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com